molecular formula C10H8N2O3 B2996713 5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1144488-84-5

5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B2996713
CAS No.: 1144488-84-5
M. Wt: 204.185
InChI Key: XFJKNSKUUNJAIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a ketone group at position 5, a phenyl substituent at position 4, and a carboxylic acid moiety at position 3.

Properties

IUPAC Name

5-oxo-4-phenyl-1,2-dihydropyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9-7(6-4-2-1-3-5-6)8(10(14)15)11-12-9/h1-5H,(H,14,15)(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJKNSKUUNJAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NNC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired compound. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

Structural Isomerism and Substituent Variations

The following table summarizes key structural analogs, highlighting differences in substituent positions and functional groups:

Compound Name (CAS No.) Substituents Molecular Weight Key Features
5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid (Target) Phenyl (C4), -COOH (C3) 218.20 (calc.) Reference compound; phenyl at C4 enhances steric effects
5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (119-18-6) Phenyl (C1), -COOH (C3) 218.20 Positional isomer; phenyl at C1 alters electronic distribution
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (1210492-11-7) 4-Cl-Ph (C1), -CH2CH2OH (C4) 282.71 Chlorine and hydroxyethyl groups increase polarity and potential bioactivity
5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid (118-47-8) 4-SO3H-Ph (C1), -COOH (C3) 283.25 Sulfonic acid group enhances water solubility and ionic character
1-(4-Nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (62084-02-0) 4-NO2-Ph (C1), -COOH (C3) 249.18 Nitro group increases acidity and electron-withdrawing effects
1-(2-Chloro-6-methyl-4-sulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (125437-42-5) 2-Cl-6-Me-4-SO3H-Ph (C1), -COOH (C3) 332.72 Multi-substituted phenyl; complex steric and electronic interactions

Physicochemical Properties

  • Solubility :
    • The sulfophenyl derivative (CAS 118-47-8) exhibits high water solubility due to its ionizable sulfonic acid group, making it suitable for aqueous-phase applications .
    • The chloro- and nitro-substituted analogs (CAS 1210492-11-7, 62084-02-0) show moderate solubility in polar organic solvents like DMF and ethyl acetate .
  • Acidity :
    • The nitro group in CAS 62084-02-0 lowers the pKa of the carboxylic acid, enhancing its reactivity in nucleophilic reactions .
  • Thermal Stability :
    • Derivatives with bulky substituents (e.g., CAS 125437-42-5) may exhibit higher melting points due to increased intermolecular interactions .

Biological Activity

5-Oxo-4-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Formula: C10_{10}H8_{8}N2_2O3_3
Molecular Weight: 204.18 g/mol
CAS Registry Number: 119-18-6
IUPAC Name: 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. Its structural characteristics allow it to participate in a range of biochemical pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism
HeLa (Cervical)12.5Apoptosis induction
MCF7 (Breast)15.0Cell cycle arrest
A549 (Lung)10.0Inhibition of angiogenesis

Data compiled from various studies on pyrazole derivatives.

Enzymatic Inhibition

The compound also exhibits inhibitory activity against several enzymes, particularly those involved in cancer and inflammation pathways. Notably, it has been reported to inhibit myosin ATPase activity, which is crucial for muscle contraction and cellular motility.

Case Studies

  • Study on Myosin Inhibition : A recent investigation into the inhibitory effects of pyrazole derivatives on skeletal myosin ATPase revealed that this compound significantly reduced ATPase activity with an IC50 value comparable to established inhibitors .
  • Antitumor Activity in Vivo : In an animal model, administration of the compound resulted in a notable reduction in tumor size and weight when compared to control groups, suggesting its potential as an antitumor agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Cell Cycle Regulation : It influences cell cycle checkpoints, particularly G1/S transition, thereby preventing the proliferation of cancer cells.

Safety and Toxicity

While the therapeutic potential is promising, safety assessments indicate that the compound exhibits moderate toxicity at higher concentrations. The hazard classification suggests precautions during handling due to potential skin sensitization and acute toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.